molecular formula C22H17BrN2O3S B11953236 (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone CAS No. 269075-61-8

(3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone

Cat. No.: B11953236
CAS No.: 269075-61-8
M. Wt: 469.4 g/mol
InChI Key: QBODNLQJHFIDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone (CAS: 269075-61-8) is a synthetic indole-derived compound with a molecular formula of C₂₂H₁₇BrN₂O₃S (average mass: 469.353 g/mol) . It features a 4-bromophenyl methanone group attached to a 3-aminoindole scaffold, which is further substituted with a 4-methylphenylsulfonyl (tosyl) group at the N1 position. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the bromine atom on the phenyl ring contributes to steric and electronic effects .

The compound’s structure has been validated via X-ray crystallography in related analogs (e.g., (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone), confirming the distorted tetrahedral geometry of the sulfonyl group and the planar indole core . Predicted physicochemical properties include a collision cross-section (CCS) of 189.3 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Properties

CAS No.

269075-61-8

Molecular Formula

C22H17BrN2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

[3-amino-1-(4-methylphenyl)sulfonylindol-2-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C22H17BrN2O3S/c1-14-6-12-17(13-7-14)29(27,28)25-19-5-3-2-4-18(19)20(24)21(25)22(26)15-8-10-16(23)11-9-15/h2-13H,24H2,1H3

InChI Key

QBODNLQJHFIDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)C4=CC=C(C=C4)Br)N

Origin of Product

United States

Biological Activity

The compound (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone is an indole derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrN₃O₂S
  • Molecular Weight : 396.33 g/mol
  • CAS Number : Not specified in the sources.

The compound features an indole core substituted with a sulfonyl group and a bromophenyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The presence of the sulfonamide group in this compound has been associated with enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.2Apoptosis
Compound BMCF-73.8Cell Cycle Arrest

In a specific study, a related indole compound demonstrated an IC50 value of 4.5 µM against the A549 lung cancer cell line, indicating potent anticancer activity attributed to the indole scaffold and substituents like bromine and sulfonyl groups .

2. Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents. The sulfonamide group is known for its antibacterial properties, and the presence of a bromine atom can enhance activity against Gram-positive bacteria.

Activity TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL

In vitro studies suggest that modifications in the phenyl ring significantly affect antibacterial potency, with electron-withdrawing groups enhancing activity .

3. Neuropharmacological Effects

Indoles are noted for their activity on neurotransmitter systems. Some derivatives have been explored for their effects on dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders. The structure of this compound suggests potential interactions with these receptors, possibly influencing dopaminergic signaling pathways.

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound:

  • Study on Anticancer Effects : A study published in Pharmaceutical Research evaluated a series of indole derivatives and found that those with sulfonamide substitutions exhibited increased apoptosis in breast cancer cells compared to their non-sulfonamide counterparts .
  • Antimicrobial Efficacy : A comparative analysis of various indole derivatives showed that compounds with halogen substitutions (like bromine) displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a correlation between halogen presence and potency .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors that influence the biological activity of this compound:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly impacts the compound's reactivity and biological efficacy.
  • Indole Core Modifications : Variations in the indole nitrogen position can alter binding affinity to target proteins, affecting both anticancer and antimicrobial activities.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. The compound has been evaluated for its antitumor effects against various cancer cell lines. For instance, preliminary studies have shown that it can inhibit cell proliferation in human tumor cells, demonstrating a mean growth inhibition (GI) value that suggests potential effectiveness as an anticancer agent .

Enzyme Inhibition

The sulfonamide group present in the compound is known for its ability to inhibit specific enzymes. Studies have highlighted the potential of sulfonamide derivatives to act as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound's structure suggests it may also exhibit activity against α-glucosidase, making it a candidate for managing type 2 diabetes mellitus .

Drug Development

The unique structural features of (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone position it as a promising scaffold for drug development. Its ability to interact with biological targets could lead to the design of new therapeutic agents aimed at treating various conditions, including cancer and metabolic disorders.

Case Studies

A case study involving similar indole-based compounds demonstrated their efficacy in inhibiting tumor growth in preclinical models. For example, a related compound was assessed by the National Cancer Institute (NCI) and showed promising results with significant cell growth inhibition rates across multiple cancer cell lines . Such findings support the hypothesis that this compound could be similarly effective.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drugs. SAR studies on indole derivatives have revealed that modifications to the sulfonamide and indole moieties can significantly influence their biological properties. For instance, variations in substituents on the phenyl rings can enhance anticancer activity or selectivity towards specific enzyme targets .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits proliferation of human tumor cells; GI values indicate effectiveness
Enzyme InhibitionPotential inhibitor of acetylcholinesterase and α-glucosidase
Drug Development PotentialScaffold for new therapeutic agents targeting cancer and metabolic disorders

Chemical Reactions Analysis

Synthetic Methodology for Related Compounds

The synthesis of structurally analogous compounds, such as 3-amino-2-aroyl benzofuran derivatives , involves base-mediated cyclization reactions. For example, the use of Cs₂CO₃ in DMF enables rapid room-temperature synthesis of benzofurans via dual C–C and C–O bond formation . While this methodology applies to benzofurans rather than indole derivatives, similar principles may govern the formation of heterocyclic cores in related compounds.

Key reaction conditions from analogous systems include:

  • Base : Cs₂CO₃ (2.0 equivalents)

  • Solvent : DMF

  • Reaction time : 10–20 minutes at room temperature .

Functional Group Transformations

The sulfonyl group (–SO₂–) in the target compound suggests a sulfonation reaction, potentially involving:

  • Sulfonamide formation : Replacement of a hydrogen atom on the indole ring with a sulfonamide group (e.g., via reaction with a sulfonyl chloride).

  • Oxidation of sulfanyl groups : Sulfanyl (–S–) groups in intermediates may undergo oxidation to sulfinyl (–SO–) or sulfonyl (–SO₂–) derivatives, as noted in SAR studies .

Arylation Reactions

For compounds containing aryl ketone moieties (e.g., 4-bromophenylmethanone ), potential reactions include:

  • Friedel-Crafts acylation : If the ketone is part of an aromatic ring, this reaction could facilitate further substitution.

  • Cross-coupling reactions : Bromine on the aryl ring may participate in Suzuki or Stille couplings, though this is speculative without direct evidence.

Limitations in Available Data

The search results lack:

  • Direct synthesis protocols for the target compound.

  • Experimental data tables (e.g., reaction yields, spectroscopic data).

  • Structural analogs with identical functional groups (sulfonyl + bromophenyl ketone).

The closest structural analog in the sources is (3-Amino-1H-indol-2-YL)(4-bromophenyl)methanone (PubChem CID 10734085) , which lacks the sulfonyl group. Similarly, (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(phenyl)methanone (CAS 269075-60-7) differs in the aryl ketone substituent.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Predicted CCS ([M+H]+) Notable Properties
(3-Amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone (Target Compound) C₂₂H₁₇BrN₂O₃S 4-BrPh, Tosyl, NH₂ 469.353 189.3 Ų High polarity due to sulfonyl and Br
(3-Amino-1H-indol-2-yl)(4-bromophenyl)methanone C₁₅H₁₁BrN₂O 4-BrPh, NH₂ 315.170 164.9 Ų Reduced steric bulk; lacks sulfonyl group
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone C₁₇H₁₁ClF₃NO 4-ClPh, CF₃, CH₃ 337.72 N/A Enhanced lipophilicity from CF₃
1H-Indol-3-yl(p-tolyl)methanone C₁₆H₁₃NO p-Tolyl, H 235.28 N/A Simpler structure; no sulfonyl/Br

Key Observations:

  • Sulfonyl Group Impact: The target compound’s tosyl group increases molecular weight by ~154 g/mol compared to its non-sulfonylated analog (C₁₅H₁₁BrN₂O). This group also introduces stronger hydrogen-bond acceptor capacity, affecting solubility and crystallinity .
  • Bromine vs.
  • Amino Group Role: The 3-amino substituent on the indole ring enables hydrogen bonding, a feature shared with antiproliferative indole derivatives (e.g., 2-aryl-4-benzoyl-imidazoles) .

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What are the standard synthetic routes for preparing (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(4-bromophenyl)methanone? Methodological Answer: The compound is synthesized via Fischer indole cyclization and Friedel-Crafts acylation (). Key steps include:

Friedel-Crafts benzoylation : Reacting n-propyl benzene with benzoyl chloride using AlCl₃ as a Lewis acid catalyst in dichloromethane.

Bromination : Using N-bromosuccinimide (NBS) in CCl₄ to introduce bromine.

Fischer cyclization : Converting the diacylbenzene intermediate to the indole core via hydrazone formation and cyclization with BF₃·Et₂O in acetic acid.
Structural elucidation employs IR, ¹H/¹³C NMR, mass spectrometry, and elemental analysis ().

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation? Methodological Answer: X-ray studies (e.g., ) reveal precise bond angles, torsion angles, and sulfonamide group geometry. For example:

  • The indole ring adopts a non-planar conformation due to steric hindrance from the 4-methylphenylsulfonyl group.
  • The 4-bromophenylmethanone moiety forms a dihedral angle of ~45° with the indole plane, influencing π-π stacking in biological targets.
    These structural insights guide docking studies (e.g., PDB ID: 1A9 in ) to predict binding modes with enzymes like MAP kinase.

Biological Activity and Mechanism of Action

Basic Question: Q. What biological activities are reported for this compound? Methodological Answer: The compound exhibits:

  • Anti-inflammatory activity : Inhibits COX-2 via indole core interactions ().
  • Anti-fungal activity : Targets ergosterol biosynthesis ().
  • Larvicidal properties : Disrupts mosquito larvae development ().
    Activity is validated via in vitro assays (e.g., MIC values against Candida albicans) and comparative studies with derivatives ().

Advanced Question: Q. How do conflicting reports on anti-inflammatory efficacy arise, and how can they be resolved? Methodological Answer: Discrepancies may stem from:

  • Substituent effects : Variations in sulfonamide or bromophenyl groups alter steric/electronic properties ().
  • Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. human monocytes) or COX isoform selectivity.
    To resolve contradictions:

Perform dose-response curves across multiple models.

Use isothermal titration calorimetry (ITC) to quantify binding affinity to COX-3.

Cross-reference with molecular dynamics simulations to assess conformational flexibility ().

Pharmacokinetics and ADMET Profiling

Basic Question: Q. What are the pharmacokinetic properties of this compound? Methodological Answer: Key ADMET parameters include:

  • Log P : ~3.5 (moderate lipophilicity; ).
  • Caco-2 permeability : >5 × 10⁻⁶ cm/s (high intestinal absorption; ).
  • Plasma protein binding : ~85% (high VD, suggesting tissue distribution).
    These values are derived from in silico models (e.g., QikProp) and ex vivo assays (e.g., rat liver microsomes for metabolic stability).

Advanced Question: Q. How can metabolic instability in cytochrome P450 isoforms be mitigated? Methodological Answer: Strategies include:

  • Structural modification : Replace the 4-bromophenyl group with a 4-CF₃ group to reduce oxidative dehalogenation ().
  • Prodrug design : Introduce a hydrolyzable ester at the sulfonamide nitrogen ().
    Validate using LC-MS/MS to track metabolite formation in hepatocyte models.

Experimental Design for Target Validation

Advanced Question: Q. How to design a study to validate the compound’s role as an ergosterol biosynthesis inhibitor? Methodological Answer:

Enzyme inhibition assays : Measure IC₅₀ against Candida lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy ().

Sterol profiling : Use GC-MS to quantify ergosterol depletion in treated fungal cells.

Resistance studies : Compare efficacy against wild-type and CYP51-overexpressing strains.

Molecular docking : Align the compound’s sulfonamide group with CYP51’s heme-binding pocket (PDB: 1EA1; ).

Handling Data Contradictions

Advanced Question: Q. How to address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:

Re-evaluate force fields : Use QM/MM simulations to refine docking poses (e.g., vs. 12).

Assay validation : Confirm target engagement via cellular thermal shift assays (CETSA) .

Synergistic studies : Test combination effects with known inhibitors to identify off-target interactions.

Structural Optimization for Enhanced Bioactivity

Advanced Question: Q. What strategies improve the compound’s solubility without compromising target affinity? Methodological Answer:

  • Introduce polar groups : Replace the 4-methylphenylsulfonyl with a morpholine sulfonamide ( ).
  • Salt formation : Convert the free base to a hydrochloride salt ().
  • Nanoparticle formulation : Use PEGylated liposomes to enhance aqueous dispersibility ().
    Validate via powder X-ray diffraction (PXRD) and solubility assays in PBS (pH 7.4).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.